Cas no 19922-83-9 (2-bromo-1-(4-methoxyphenyl)ethan-1-ol)
2-bromo-1-(4-methoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(4-methoxyphenyl)ethanol
- 2-BroMo-1-(4-Methoxy-phenyl)-ethanol
- 2-bromo-1-(4-methoxyphenyl)ethan-1-ol
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- Inchi: 1S/C9H11BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3
- InChI Key: JJLBVKRIOOBGPP-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC(=CC=1)OC)O
Computed Properties
- Exact Mass: 229.99423
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 29.46
2-bromo-1-(4-methoxyphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110908-1g |
2-Bromo-1-(4-methoxyphenyl)ethanol |
19922-83-9 | 95% | 1g |
$387.20 | 2023-09-02 | |
| Crysdot LLC | CD12098969-1g |
2-Bromo-1-(4-methoxyphenyl)ethanol |
19922-83-9 | 95+% | 1g |
$432 | 2024-07-24 | |
| Enamine | EN300-1136781-0.05g |
2-bromo-1-(4-methoxyphenyl)ethan-1-ol |
19922-83-9 | 95% | 0.05g |
$348.0 | 2023-10-26 | |
| Enamine | EN300-1136781-0.1g |
2-bromo-1-(4-methoxyphenyl)ethan-1-ol |
19922-83-9 | 95% | 0.1g |
$364.0 | 2023-10-26 | |
| Enamine | EN300-1136781-0.25g |
2-bromo-1-(4-methoxyphenyl)ethan-1-ol |
19922-83-9 | 95% | 0.25g |
$381.0 | 2023-10-26 | |
| Enamine | EN300-1136781-0.5g |
2-bromo-1-(4-methoxyphenyl)ethan-1-ol |
19922-83-9 | 95% | 0.5g |
$397.0 | 2023-10-26 | |
| Enamine | EN300-1136781-1.0g |
2-bromo-1-(4-methoxyphenyl)ethan-1-ol |
19922-83-9 | 1g |
$1100.0 | 2023-05-23 | ||
| Enamine | EN300-1136781-2.5g |
2-bromo-1-(4-methoxyphenyl)ethan-1-ol |
19922-83-9 | 95% | 2.5g |
$810.0 | 2023-10-26 | |
| Enamine | EN300-1136781-5.0g |
2-bromo-1-(4-methoxyphenyl)ethan-1-ol |
19922-83-9 | 5g |
$3189.0 | 2023-05-23 | ||
| Enamine | EN300-1136781-10.0g |
2-bromo-1-(4-methoxyphenyl)ethan-1-ol |
19922-83-9 | 10g |
$4729.0 | 2023-05-23 |
2-bromo-1-(4-methoxyphenyl)ethan-1-ol Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-bromo-1-(4-methoxyphenyl)ethan-1-ol
Introduction to 2-bromo-1-(4-methoxyphenyl)ethan-1-ol (CAS No. 19922-83-9)
2-bromo-1-(4-methoxyphenyl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 19922-83-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a brominated aromatic ring and an alcohol functional group, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of both a bromine atom and a methoxy group on a phenyl ring creates a unique chemical profile that makes it a valuable intermediate in synthesizing more complex molecules.
The compound’s structure, comprising an ethyl chain linked to a phenyl ring substituted with a bromine atom at the 2-position and a methoxy group at the 4-position, imparts distinct reactivity. This arrangement allows for further functionalization, making it a useful building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in many bioactive molecules.
In recent years, the demand for novel scaffolds in drug discovery has led to extensive exploration of aryl alkyl ethers and brominated phenols. 2-bromo-1-(4-methoxyphenyl)ethan-1-ol fits well within this trend, as its structural features align with many pharmacophores identified through high-throughput screening and virtual docking studies. The methoxy group not only enhances solubility but also participates in hydrogen bonding interactions, which are crucial for binding affinity in drug design. Additionally, the bromine substituent provides a site for selective modifications, enabling chemists to tailor the molecule’s properties for specific biological targets.
Recent advancements in synthetic methodologies have further highlighted the utility of 2-bromo-1-(4-methoxyphenyl)ethan-1-ol. For instance, transition-metal-catalyzed reactions have enabled efficient derivatization of this compound into more complex structures. A notable example is its use in constructing benzodiazepine analogs, where the bromine atom facilitates introduction of aryl groups at key positions. These benzodiazepine derivatives are being explored for their potential as anxiolytics and sedatives with improved pharmacokinetic profiles.
The pharmaceutical industry has shown particular interest in compounds containing both bromine and methoxy groups due to their prevalence in bioactive natural products and synthetic drugs. For example, 2-bromo-1-(4-methoxyphenyl)ethan-1-ol has been investigated as a precursor to nonsteroidal anti-inflammatory drug (NSAID) analogs. The ability to introduce additional functional groups via cross-coupling reactions allows for fine-tuning of activity against cyclooxygenase enzymes (COX), which are central targets in NSAID development. Such modifications can lead to compounds with enhanced selectivity and reduced side effects.
Moreover, the compound’s role in material science cannot be overlooked. The aromatic ring system combined with polar functional groups makes it a candidate for designing organic semiconductors and liquid crystals. Researchers have explored its derivatives as components in organic light-emitting diodes (OLEDs) and photovoltaic cells, leveraging its electronic properties for improved charge transport and luminescence efficiency.
The synthesis of 2-bromo-1-(4-methoxyphenyl)ethan-1-ol typically involves the bromination of 4-methoxybenzyl alcohol or through Grignard-type reactions followed by hydrobromination. Advances in catalytic systems have enabled greener and more efficient synthetic routes, reducing waste generation and energy consumption. Such improvements align with the growing emphasis on sustainable chemistry practices in industrial settings.
In conclusion,2-bromo-1-(4-methoxyphenyl)ethan-1-ol (CAS No. 19922-83-9) is a multifaceted compound with significant potential across multiple domains of chemistry and related sciences. Its unique structural features make it an indispensable tool for medicinal chemists seeking novel drug candidates, while its reactivity allows for innovative applications in material science. As research continues to uncover new synthetic pathways and biological targets,2-bromo-1-(4-methoxyphenyl)ethan-1-ol is poised to remain at the forefront of chemical innovation.
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